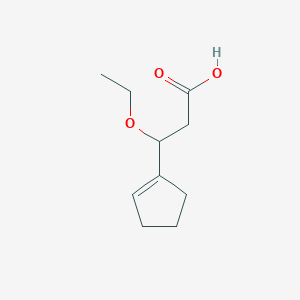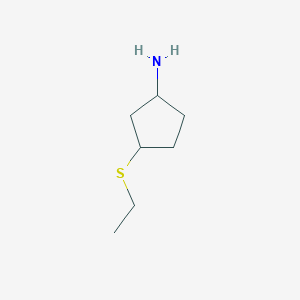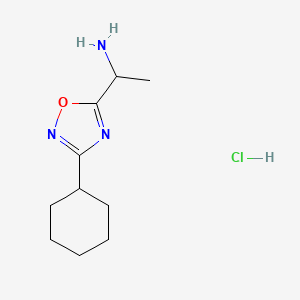
3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid
概要
説明
3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid is a chemical compound with the molecular formula C10H16O3. It is characterized by a cyclopentene ring attached to an ethoxy group and a propanoic acid moiety. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid typically involves the following steps:
Formation of Cyclopent-1-en-1-yl Group: This can be achieved through the dehydration of cyclopentanol using a strong acid catalyst such as sulfuric acid.
Introduction of the Ethoxy Group: The cyclopent-1-en-1-yl group is then reacted with ethyl iodide in the presence of a base like potassium carbonate to introduce the ethoxy group.
Conversion to Propanoic Acid: Finally, the ethoxy group is converted to the propanoic acid moiety through hydrolysis using aqueous acid or base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to improve efficiency and yield. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.
化学反応の分析
Types of Reactions: 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Formation of carboxylic acids and esters.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of halogenated derivatives and hydroxylated compounds.
科学的研究の応用
3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid is unique due to its specific structural features. Similar compounds include:
3-(Cyclopent-1-en-1-yl)acrylonitrile: This compound differs by having an acrylonitrile group instead of the ethoxy group.
3-Cyclopenten-1-ylmethanol: This compound has a hydroxymethyl group attached to the cyclopentene ring.
2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate: This compound has additional methyl and prop-2-ynyl groups.
These compounds share the cyclopentene ring but differ in their substituents, leading to different chemical properties and reactivities.
特性
IUPAC Name |
3-(cyclopenten-1-yl)-3-ethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-9(7-10(11)12)8-5-3-4-6-8/h5,9H,2-4,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHAIHJUQBKJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)O)C1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine](/img/structure/B1426288.png)





![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)

